molecular formula C17H15N3O B5719018 N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea

N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea

Cat. No. B5719018
M. Wt: 277.32 g/mol
InChI Key: LENQREFITAECTR-UHFFFAOYSA-N
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Description

N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea, also known as MPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPN belongs to the class of urea derivatives and has been shown to possess a broad range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea is not fully understood. However, it has been suggested that N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea may exert its biological effects by inhibiting the activity of certain enzymes, such as tyrosine kinases. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been shown to inhibit the activation of certain signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has been shown to possess a broad range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been shown to possess anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. Additionally, N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has been shown to possess antifungal properties and to inhibit the growth of certain fungal species.

Advantages and Limitations for Lab Experiments

N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been extensively studied, and its biological activities are well-characterized. However, one limitation of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea. One area of research is the development of novel N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea derivatives with improved biological activities. Another area of research is the identification of the exact molecular targets of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea and the elucidation of its mechanism of action. Additionally, the potential therapeutic applications of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea in the treatment of various diseases, such as cancer and inflammatory disorders, should be further explored.

Synthesis Methods

The synthesis of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea involves the reaction of 2-chloronicotinic acid with 1-naphthylamine in the presence of a base. The resulting product is then treated with methyl iodide to obtain N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea. The yield of this reaction is typically around 50%.

Scientific Research Applications

N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has been studied extensively for its potential therapeutic applications. It has been shown to possess a broad range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.

properties

IUPAC Name

1-(3-methylpyridin-2-yl)-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12-6-5-11-18-16(12)20-17(21)19-15-10-4-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENQREFITAECTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-pyridin-2-yl)-3-naphthalen-1-yl-urea

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